molecular formula C9H14O3 B2879938 Ethyl 2-(3-oxocyclopentyl)acetate CAS No. 62457-60-7

Ethyl 2-(3-oxocyclopentyl)acetate

Cat. No. B2879938
CAS RN: 62457-60-7
M. Wt: 170.208
InChI Key: SAOBKJVHYFWLEL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxocyclopentyl)acetate, also known as Ethyl (2-oxocyclopentyl)acetate, is a chemical compound with the molecular formula C9H14O3 . It has an average mass of 170.206 Da and a monoisotopic mass of 170.094299 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-oxocyclopentyl)acetate consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . More detailed structural information may be available in specialized chemical databases or literature.


Physical And Chemical Properties Analysis

Ethyl 2-(3-oxocyclopentyl)acetate is typically stored in a sealed, dry environment at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases or literature.

Scientific Research Applications

Application in Regioselective Addition Reactions

Ethyl 2-(3-oxocyclopentyl)acetate is involved in regioselective addition reactions. A study demonstrated the reaction of similar ethyl acetates with aromatic amines, resulting in products of regioselective addition at the α-position of the activated exocyclic C=C bond (Koz’minykh et al., 2006).

Role in Dieckmann Cyclisation

The compound plays a role in Dieckmann cyclisation processes. An example includes the isomerisation of ethyl 1-ethoxycarbonyl-2-oxocyclopentylacetate to a different ethyl acetate compound, proceeding via diethyl β-ethoxycarbonylpimelate (Banerjee, Dutta, & Bagavant, 1957).

Use in Microbial Production

Ethyl acetate, a short-chain ester, is widely used in various industries. Research has explored microbial conversion of biomass-derived sugars into ethyl acetate, highlighting the importance of acetyl-CoA accumulation for synthesizing ethyl acetate in vivo and the potential of metabolic engineering in yeasts (Zhang et al., 2020).

Role in Green Chemistry

Ethyl acetate is also significant in the field of green chemistry, as seen in the polymerization of 2-ethyl-2-oxazoline in ethyl acetate, offering an environmentally friendlier alternative for pharmaceutical applications (Vergaelen et al., 2020).

Esterification Process and Green Catalysts

Ethyl acetate’s synthesis, particularly in esterification processes, has been explored using green catalysts. A study discussed the use of an ionic liquid as a green catalyst in the esterification of acetic acid with ethanol, emphasizing the need for environmentally responsible catalysts (He et al., 2018).

Synthesis of Specific Compounds

The compound is used in the synthesis of various complex organic compounds. For instance, the synthesis of (±)-Dihydrofomannosin Acetate, a compound involving a similar ethyl acetate, has been documented, showcasing its utility in organic synthesis (KosugiHiroshi & UdaHisashi, 1980).

Inhibition Efficiencies in Corrosion Studies

Ethyl acetate derivatives have been studied for their potential as corrosion inhibitors. Quantum chemical calculations on certain ethyl acetate derivatives demonstrated their effectiveness as corrosion inhibitors for copper in acidic environments (Zarrouk et al., 2014).

Safety And Hazards

Ethyl 2-(3-oxocyclopentyl)acetate is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is considered a flammable liquid and can cause serious eye irritation and specific target organ toxicity (single exposure), with the central nervous system (CNS) being a target organ . Safety precautions include avoiding contact with skin, eyes, and clothing, and using only in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(3-oxocyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)6-7-3-4-8(10)5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOBKJVHYFWLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-oxocyclopentyl)acetate

Citations

For This Compound
3
Citations
WF Bailey, AD Khanolkar - The Journal of Organic Chemistry, 1990 - ACS Publications
As shown be-low, the precursor olefinic alkyllithiums may be easily prepared in high yield by low-temperature lithium-iodine exchange between an olefinic alkyl iodide and tert-…
Number of citations: 40 pubs.acs.org
GA Olah, R Krishnamurti… - The Journal of Organic …, 1990 - ACS Publications
AB troscopy to study a number of alkylethynylmethyl cations. By choosing appropriate reference compounds, the relative contribution of thetwo mesomeric structures was estimated. In …
Number of citations: 17 pubs.acs.org
V Piacenti - 2017 - scholar.archive.org
PNA is capable of being used in several biomedical contexts. However, it is not a fully developed tool, as some issues are still being outstanding. These are: 1) low water solubility, 2) …
Number of citations: 2 scholar.archive.org

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